2-amino-3,3-difluoro-2-methylpropanamide
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Overview
Description
2-Amino-3,3-difluoro-2-methylpropanamide is an organic compound with the molecular formula C4H8F2N2O. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a propanamide backbone. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,3-difluoro-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropropanoic acid and ammonia.
Amidation Reaction: The 2,2-difluoropropanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). This intermediate is then reacted with ammonia (NH3) to form this compound.
Reaction Conditions: The amidation reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluoro-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding nitro or nitroso derivatives, while reduction can lead to the formation of amine derivatives.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products may include derivatives where fluorine atoms are replaced by other functional groups like hydroxyl, alkoxy, or amino groups.
Oxidation: Oxidized products may include nitro or nitroso derivatives.
Reduction: Reduced products may include primary or secondary amines.
Scientific Research Applications
2-Amino-3,3-difluoro-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-amino-3,3-difluoro-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-difluoropropanamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Amino-2-methylpropanamide:
3,3-Difluoro-2-methylpropanamide: Lacks the amino group, affecting its ability to participate in certain reactions and its biological activity.
Uniqueness
2-Amino-3,3-difluoro-2-methylpropanamide is unique due to the combination of an amino group, two fluorine atoms, and a methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
122008-11-1 |
---|---|
Molecular Formula |
C4H8F2N2O |
Molecular Weight |
138.1 |
Purity |
95 |
Origin of Product |
United States |
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